4-Methoxy-4-oxo-3-phenylbutanoic acid is a chemical compound classified as a dicarboxylic acid monoester. It is derived from methyl succinate, with a phenyl group substituted at the second position. This compound is known for its significance in various chemical synthesis processes and pharmaceutical applications.
The synthesis of 4-methoxy-4-oxo-3-phenylbutanoic acid can be achieved through several methods:
The structural representation of 4-methoxy-4-oxo-3-phenylbutanoic acid can be described using its InChI key and SMILES notation:
COC(=O)C(CC(=O)O)C1=CC=CC=C1
The compound features a methoxy group (-OCH₃), a carbonyl group (C=O), and a phenyl ring, contributing to its chemical reactivity and biological activity .
4-Methoxy-4-oxo-3-phenylbutanoic acid participates in several important chemical reactions:
The mechanism of action for 4-methoxy-4-oxo-3-phenylbutanoic acid primarily involves its role as a substrate in enzymatic reactions that lead to the formation of biologically active compounds. For instance, it acts as an intermediate in the synthesis of angiotensin-converting enzyme inhibitors by undergoing various transformations that modify its functional groups to enhance biological activity .
In microbial reduction processes, it facilitates the conversion of ethyl esters into their corresponding alcohols, which are crucial for synthesizing anti-hypertensive drugs.
The physical properties of 4-methoxy-4-oxo-3-phenylbutanoic acid include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 208.21 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Chemical properties include its reactivity due to the presence of functional groups such as carbonyls and methoxy groups, making it suitable for various synthetic applications .
4-Methoxy-4-oxo-3-phenylbutanoic acid has diverse applications in scientific research:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: